Home > Products > Building Blocks P20329 > Diniprofylline
Diniprofylline - 17692-30-7

Diniprofylline

Catalog Number: EVT-265310
CAS Number: 17692-30-7
Molecular Formula: C22H20N6O6
Molecular Weight: 464.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diniprofylline is a phosphodiesterase inhibitor that has been used as an anti-asthamtic agent, a bronchodilator agent, and a peripheral nervous system agent.
Source and Classification

Diniprofylline is derived from theophylline, a well-known methylxanthine derivative. The compound falls under the category of xanthines and is specifically classified as a pyridinecarboxylic acid derivative. Its chemical structure includes a pyridine ring, which is essential for its biological activity.

Synthesis Analysis

The synthesis of diniprofylline involves several steps, primarily focusing on the esterification process.

Synthetic Routes and Reaction Conditions

  1. Esterification: The initial step involves the esterification of pyridinecarboxylic acid with a derivative of theophylline. This reaction typically requires a dehydrating agent to facilitate the formation of the ester bond.
  2. Reagents: Common reagents used include:
    • Thionyl Chloride: This reagent activates the carboxylic acid group, making it more reactive towards nucleophiles.
    • Dicyclohexylcarbodiimide: Often employed as a coupling agent in peptide synthesis, it also serves effectively in activating carboxylic acids for esterification.
  3. Industrial Production: For large-scale production, continuous flow reactors are utilized to ensure consistent quality and yield, optimizing reaction conditions to maximize conversion rates while minimizing by-products.
Molecular Structure Analysis

Diniprofylline has a complex molecular structure characterized by its unique arrangement of atoms.

Structural Details

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: 342.36 g/mol
  • Structure: The compound features a pyridine ring fused with a theophylline moiety, which contributes to its pharmacological properties.
  • Functional Groups: The presence of hydroxyl and carbonyl groups enhances its reactivity and interaction with biological targets.

Structural Analysis Techniques

Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can be utilized to elucidate the three-dimensional conformation of diniprofylline, providing insights into its interactions at the molecular level.

Chemical Reactions Analysis

Diniprofylline participates in various chemical reactions that are crucial for its functionality and potential modifications.

Types of Reactions

  1. Oxidation: Diniprofylline can undergo oxidation reactions to form various products depending on the oxidizing agents used.
  2. Reduction: Under specific conditions, it can be reduced to yield derivatives with altered biological activity.
  3. Substitution Reactions: The compound may also engage in nucleophilic substitution reactions, particularly at ester linkages.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and hydrogen peroxide are frequently used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride can facilitate reduction processes.
  • Substitution Nucleophiles: Amines or thiols are often employed in substitution reactions.
Mechanism of Action

The mechanism of action for diniprofylline is primarily linked to its role as a phosphodiesterase inhibitor.

Target of Action

Diniprofylline selectively inhibits phosphodiesterases, enzymes responsible for breaking down cyclic adenosine monophosphate and cyclic guanosine monophosphate.

Mode of Action

By inhibiting these enzymes, diniprofylline increases intracellular levels of cyclic nucleotides, leading to:

  • Enhanced bronchodilation through relaxation of smooth muscle.
  • Anti-inflammatory effects by reducing leukocyte activation and migration.

Pharmacokinetics

The pharmacokinetic profile shows that diniprofylline exhibits two-compartment kinetics, characterized by:

  • A rapid distribution phase followed by a slower elimination phase, which influences dosing regimens in clinical settings.
Physical and Chemical Properties Analysis

Diniprofylline possesses distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol, which facilitates its formulation in various dosage forms.

Chemical Properties

  • Stability: Diniprofylline is stable under normal storage conditions but should be protected from moisture and light.
  • pH Sensitivity: The compound's solubility may vary with pH changes, affecting its absorption profile when administered orally.
Applications

Diniprofylline has several significant applications in medical science.

Therapeutic Uses

  1. Respiratory Disorders: Primarily used as a bronchodilator in patients with asthma or chronic obstructive pulmonary disease.
  2. Potential COVID-19 Treatment: Recent studies have explored repurposing diniprofylline for treating viral infections like COVID-19 due to its immunomodulatory effects .

Research Applications

Diniprofylline serves as a valuable tool in pharmacological research aimed at understanding phosphodiesterase inhibition mechanisms and developing novel therapeutic agents targeting similar pathways.

Pharmacological Mechanisms of Action of Diniprofylline

Phosphodiesterase (PDE) Inhibition and Adenosine Receptor Antagonism

Diniprofylline, a xanthine derivative, primarily exerts its pharmacological effects through non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. PDE inhibition elevates intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which modulate smooth muscle relaxation, immune responses, and inflammatory pathways. Specifically, diniprofylline targets PDE isoforms 3, 4, and 5, which are prevalent in vascular, bronchial, and immune tissues. This inhibition reduces degradation of cAMP/cGMP, enhancing downstream signaling pathways that suppress pro-inflammatory cytokine release (e.g., TNF-α, IL-6) and promote vasodilation [1] [5].

Concurrently, diniprofylline acts as an adenosine receptor antagonist (A₁, A₂ₐ, A₂ᵦ, A₃). By blocking adenosine-induced activation of these receptors, it prevents bronchoconstriction, mast cell degranulation, and neuroinflammation. The dual action on PDE and adenosine receptors creates a synergistic effect: PDE inhibition amplifies cAMP/cGMP-mediated relaxation, while adenosine antagonism mitigates G-protein-coupled receptor (GPCR)-mediated constriction and inflammation. Computational studies suggest diniprofylline’s binding affinity for adenosine receptors is comparable to other xanthines like theophylline, though structural differences (e.g., substituent groups) may fine-tune receptor selectivity [1] [4].

Table 1: Key Targets of Diniprofylline in PDE Inhibition and Adenosine Antagonism

TargetIsoform/SubtypeBiological EffectFunctional Outcome
PhosphodiesterasePDE3↑ cAMP in smooth muscle/plateletsVasodilation, anti-aggregation
PhosphodiesterasePDE4↑ cAMP in immune cellsAnti-inflammatory cytokine suppression
PhosphodiesterasePDE5↑ cGMP in vascular tissuesBronchodilation, vasodilation
Adenosine ReceptorA₁, A₂ₐBlockade of GPCR signalingReduced bronchoconstriction, neuroinflammation
Adenosine ReceptorA₂ᵦInhibition of mast cell activationAttenuated allergic response

Modulation of Intracellular Calcium Dynamics in Smooth Muscle Tissues

Diniprofylline regulates calcium (Ca²⁺) flux in smooth muscle cells via multiple interdependent pathways:

  • PDE4-Dependent Pathways: By inhibiting PDE4, diniprofylline elevates cAMP, which activates protein kinase A (PKA). PKA phosphorylates and inhibits myosin light-chain kinase (MLCK), reducing actin-myosin cross-bridging and muscle contraction.
  • Calcium Channel Regulation: Diniprofylline suppresses voltage-gated L-type Ca²⁺ channels, limiting extracellular Ca²⁺ influx. It also enhances sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) activity, promoting Ca²⁺ reuptake into intracellular stores and lowering cytosolic Ca²⁺ concentrations [1] [3].
  • Calcium Sensitization Pathways: The compound inhibits Rho-kinase (ROCK), which decouples G-protein-mediated Ca²⁺ sensitization, further promoting relaxation.

These mechanisms are particularly relevant in bronchial, vascular, and gastrointestinal smooth muscles. For example, reduced cytosolic Ca²⁺ in bronchial smooth muscle decreases airway resistance, while vascular effects improve perfusion in ischemic conditions [1] [3].

Table 2: Calcium Modulation Mechanisms of Diniprofylline in Smooth Muscle

Target PathwayMolecular ActionNet Effect on Cytosolic Ca²⁺
PDE4 Inhibition↑ cAMP → PKA activation → MLCK inhibition↓ Ca²⁺ sensitivity
L-Type Ca²⁺ Channel BlockadeReduced extracellular Ca²⁺ influx↓ Ca²⁺ concentration
SERCA ActivationEnhanced Ca²⁺ reuptake into sarcoplasmic reticulum↓ Ca²⁺ concentration
ROCK InhibitionReduced actin-myosin contractility↓ Ca²⁺ sensitivity

Bidirectional Modulation of Enteric Nervous System Activity

Diniprofylline exhibits neuromodulatory effects within the enteric nervous system (ENS), influencing gastrointestinal motility and secretion:

  • Excitatory Actions: It enhances acetylcholine (ACh) release from excitatory motor neurons via adenosine A₁ receptor blockade. A₁ receptors typically inhibit ACh release; their antagonism amplifies cholinergic signaling, promoting gut motility.
  • Inhibitory Actions: Concurrently, diniprofylline potentiates non-adrenergic non-cholinergic (NANC) pathways by elevating cAMP/cGMP in inhibitory motor neurons. This stimulates nitric oxide (NO) and vasoactive intestinal peptide (VIP) release, inducing smooth muscle relaxation.

This bidirectional regulation allows diniprofylline to normalize dysrhythmic gut contractions, making it theoretically relevant for conditions like irritable bowel syndrome or postoperative ileus. In vitro studies of related xanthines demonstrate similar ENS modulation, though diniprofylline’s efficacy may vary due to its unique pharmacokinetics [1] [3].

Interaction with ABCG2 Transporters and mPGES-1 Enzymes

Beyond classical targets, diniprofylline interacts with:

  • ABCG2 Transporters (BCRP): Computational models indicate diniprofylline binds to the breast cancer resistance protein (ABCG2), a multidrug efflux transporter. This interaction may inhibit xenobiotic clearance, increasing intracellular retention of therapeutics (e.g., chemotherapeutics). Molecular docking reveals hydrogen bonding with residues Asn436 and Gln398, suggesting moderate inhibitory potential [5] [7].
  • mPGES-1 Enzymes: Diniprofylline may suppress microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in prostaglandin E₂ (PGE₂) synthesis. PGE₂ drives pain, fever, and inflammation; its inhibition offers anti-inflammatory benefits distinct from NSAIDs. In silico analyses predict diniprofylline occupies the mPGES-1 substrate tunnel, disrupting arachidonic acid conversion [4] [7].

These interactions position diniprofylline as a multi-target agent with potential applications in oncology (via ABCG2 inhibition) and inflammation (via mPGES-1 suppression).

Table 3: Novel Molecular Interactions of Diniprofylline

TargetInteraction TypePredicted Functional ConsequenceSupporting Evidence
ABCG2 TransporterCompetitive inhibition↑ Intracellular drug retentionIn silico docking studies
mPGES-1 EnzymeAllosteric substrate blockade↓ PGE₂-mediated inflammationComputational affinity models

Properties

CAS Number

17692-30-7

Product Name

Diniprofylline

IUPAC Name

[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-(pyridine-3-carbonyloxy)propyl] pyridine-3-carboxylate

Molecular Formula

C22H20N6O6

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C22H20N6O6/c1-26-18-17(19(29)27(2)22(26)32)28(13-25-18)11-16(34-21(31)15-6-4-8-24-10-15)12-33-20(30)14-5-3-7-23-9-14/h3-10,13,16H,11-12H2,1-2H3

InChI Key

ZMXGPGZXYJCCHZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4

Solubility

Soluble in DMSO

Synonyms

Diniprofylline; Coreverum

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.